![molecular formula C18H25N7OS B5570588 4-methyl-2-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5570588.png)
4-methyl-2-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to "4-methyl-2-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine" typically involves multi-step reactions, starting from basic heterocyclic compounds. For example, 1,3,4-thiadiazoles and pyrimidines can be synthesized from precursor compounds through reactions involving elemental analysis, spectral data, chemical transformation, and alternative synthesis routes when applicable (Abdelhamid, Fahmi, & Baaiu, 2016).
Molecular Structure Analysis
The molecular structure of compounds like "4-methyl-2-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine" is elucidated using techniques such as X-ray crystallography. These analyses provide insights into the compound's conformation, bonding patterns, and interactions within the crystal lattice. For instance, the structure of related compounds has been determined by direct methods and refined to reveal specific bonding and geometric arrangements (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds often involve interactions between the heterocyclic components, influencing their reactivity and potential applications. For example, thiadiazoles and pyrimidines can undergo various chemical transformations, leading to new compounds with diverse biological activities. These reactions are typically characterized by their yields, reaction conditions, and the nature of the substituents involved (Abdelriheem, Zaki, & Abdelhamid, 2017).
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Research has shown the synthesis and evaluation of various heterocyclic compounds, including pyrimidines, thiadiazoles, and piperazines, which are crucial in medicinal chemistry for their potential pharmacological properties. One study elaborated on the synthesis of novel heterocycles, such as thiazolopyrimidines and oxadiazepines, derived from specific precursors, showing promising results as anti-inflammatory and analgesic agents with significant COX-2 inhibitory activity, which is crucial for the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Another aspect of research on this compound focuses on its derivatives' antimicrobial activity. A study synthesized a series of thiazolidinone derivatives incorporating triazine and piperazine moieties, which were evaluated against a range of bacterial and fungal strains. This research highlights the potential of such compounds in developing new antimicrobial agents (Patel et al., 2012).
Anticancer Activity
Further, the anticancer activity of pyrimidine derivatives has been extensively studied, with research focusing on the synthesis and biological evaluation of these compounds against various cancer cell lines. These studies aim to identify new therapeutic agents by exploring the structure-activity relationships of pyrimidine derivatives, indicating a potential application of 4-methyl-2-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine in oncology (Mallesha et al., 2012).
Eigenschaften
IUPAC Name |
[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7OS/c1-13-12-15(23-6-4-3-5-7-23)20-18(19-13)25-10-8-24(9-11-25)17(26)16-14(2)21-22-27-16/h12H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVDPQXLDFXLRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=C(N=NS3)C)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.